molecular formula C15H10N2O3S2 B10816680 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B10816680
M. Wt: 330.4 g/mol
InChI Key: WYMMPSMEFYDBOC-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring fused benzo[d]isothiazol-3(2H)-one 1,1-dioxide and benzo[d]thiazole moieties. This scaffold is structurally related to saccharin (1,1-dioxido-1,2-benzothiazol-3-one), a well-known artificial sweetener and pharmacologically active compound .

Synthesis typically involves alkylation of saccharin derivatives with appropriate bromoalkyl intermediates, followed by nucleophilic substitution with benzothiazole-containing amines . The compound’s pharmacological relevance stems from its structural similarity to AChE inhibitors like donepezil, which utilize dual-binding motifs to improve potency .

Properties

Molecular Formula

C15H10N2O3S2

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C15H10N2O3S2/c18-15-10-5-1-4-8-13(10)22(19,20)17(15)9-14-16-11-6-2-3-7-12(11)21-14/h1-8H,9H2

InChI Key

WYMMPSMEFYDBOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

  • The synthetic route to WAY-608046 involves several steps, starting from commercially available starting materials.
  • Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the public domain.
  • Chemical Reactions Analysis

    • WAY-608046 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain proprietary, but they likely involve modifications of the pyridoindole core.
    • Major products formed from these reactions would depend on the specific transformations applied.
  • Scientific Research Applications

    Biological Activities

    Research indicates that 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibits notable antimicrobial and antifungal properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess comparable biological activities.

    Antimicrobial Activity

    Preliminary studies have shown that this compound can inhibit the growth of certain bacteria and fungi. For instance, it has been evaluated against strains of Klebsiella pneumoniae , revealing promising antibacterial effects. The mechanism of action may involve interaction with microbial enzymes or receptors, leading to inhibition of essential cellular functions.

    Antifungal Activity

    In addition to its antibacterial properties, the compound has shown potential against fungal pathogens. Its structural features allow for effective binding to fungal targets, which may result in disrupted cell wall synthesis or function.

    Applications in Pharmaceuticals

    The unique properties of this compound make it a candidate for development into new pharmaceutical agents. Its potential applications include:

    • Antimicrobial Agents : Development of new drugs targeting bacterial and fungal infections.
    • Anticancer Compounds : Investigating its efficacy in inhibiting cancer cell proliferation through targeted molecular interactions.
    • Anti-inflammatory Drugs : Exploring its ability to modulate inflammatory pathways in various diseases.

    Agrochemical Applications

    Beyond pharmaceuticals, this compound has potential applications in agrochemicals:

    • Fungicides : Development as a protective agent against plant pathogens.
    • Herbicides : Investigating its effectiveness in controlling unwanted plant growth through specific biochemical pathways.

    Case Studies

    Several studies have documented the applications and effects of related compounds:

    StudyFocusFindings
    Azzam et al. (2024)Synthesis and Biological ActivityHighlighted the antibacterial properties of benzothiazole derivatives against Klebsiella pneumoniae .
    Ivanova et al. (2024)Synthesis TechniquesReviewed various synthesis methods for benzo[d]isothiazoles and their derivatives .
    PubChem Data (2025)Chemical PropertiesProvided comprehensive data on structural features and related compounds .

    Mechanism of Action

    • The exact mechanism by which WAY-608046 exerts its effects remains an active area of investigation.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues

    Key structural analogues include:

    2-(5-(3-Chlorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Compound 42) Structure: Features a pentyl chain substituted with 3-chlorobenzylamine. Synthesis: Alkylation of 2-(5-bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide with 3-chlorobenzylamine (50% yield). Bioactivity: Demonstrates AChE inhibition via dual-site binding (catalytic and peripheral sites).

    Trans-2-(1-(4-Bromophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (11b) Structure: Contains an azetidinone ring with bromophenyl and methoxyphenyl substituents. Synthesis: Microwave-assisted three-component reaction (42% yield). Bioactivity: Targets β-lactamase enzymes due to azetidinone moiety.

    2-(5-(2-Fluorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide Structure: Fluorinated benzylamine substituent. Synthesis: Nucleophilic substitution (20% yield). Physicochemical Properties: Higher lipophilicity (logP ~3.2) compared to non-fluorinated analogues.

    Physicochemical Properties

    Property Target Compound Compound 42 Saccharin
    Molecular Weight (g/mol) ~350 (estimated) 392.90 183.18
    LogP ~3.5 (predicted) 3.8 0.91
    Solubility (mg/mL) <0.1 (aqueous) <0.1 3.3 (water)
    Spectral Data NMR: δ 7.2–8.1 (aromatic H) ¹H-NMR: δ 8.10–7.17 ¹H-NMR: δ 7.8–7.5

    Key Differences

    • Substituent Effects: Benzo[d]thiazole in the target compound enhances π-π stacking compared to simpler alkyl chains (e.g., Compound 42). Azetidinone derivatives (e.g., 11b) introduce conformational rigidity, improving target selectivity .
    • Synthetic Efficiency : Microwave-assisted methods (e.g., 11b) reduce reaction time (10 min vs. 24 h for conventional methods) .

    Biological Activity

    2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, with the CAS number 452278-67-0, is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.

    • Molecular Formula: C₁₅H₁₀N₂O₃S₂
    • Molecular Weight: 330.38 g/mol
    • Structure: The compound features a benzo[d]thiazole moiety linked to a benzo[d]isothiazol-3(2H)-one structure, which contributes to its biological activity.

    Biological Activity Overview

    The biological activity of this compound has been investigated through various studies highlighting its antimicrobial and anti-inflammatory properties.

    Antimicrobial Activity

    Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

    • In a study evaluating various benzothiazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, certain derivatives showed potent inhibition at concentrations as low as 0.052 mg/mL .
    CompoundTarget BacteriaMinimum Inhibitory Concentration (mg/mL)
    1E. coli0.052
    2Staphylococcus aureus0.833
    3Bacillus subtilis1.6

    The compound's structure is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

    Anti-inflammatory Activity

    Benzothiazole derivatives have also been studied for their anti-inflammatory effects. A notable mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : Compounds similar to 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one have shown inhibitory effects on enzymes involved in inflammatory pathways.
    • Receptor Modulation : Some studies suggest that these compounds can modulate neurotransmitter receptors, potentially impacting conditions related to the central nervous system (CNS) .

    Case Study 1: Antibacterial Efficacy

    In a controlled study, researchers synthesized several benzothiazole derivatives and tested their antibacterial efficacy against common pathogens. Compound 7 from this series demonstrated broad-spectrum activity, effectively inhibiting multiple bacterial strains at varying concentrations .

    Case Study 2: Anti-inflammatory Effects

    A separate investigation focused on the anti-inflammatory potential of benzothiazole derivatives in animal models of arthritis. Results indicated a significant reduction in inflammation markers following treatment with these compounds, suggesting their potential use in managing inflammatory diseases .

    Q & A

    Basic: How can researchers optimize the synthesis of 2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide to improve yields?

    Methodological Answer:
    Synthetic optimization can be achieved by varying reaction conditions, such as using different N-haloimides (e.g., N-bromosaccharin) and bases (e.g., DBU). For example, adjusting the stoichiometry of N-bromosaccharin to 1.1 equivalents with DBU as a base at room temperature improved yields to 55% for related benzisothiazolone derivatives . Additionally, purification via column chromatography (e.g., petroleum ether:EtOAc gradients) ensures high-purity products .

    Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

    Methodological Answer:
    Key techniques include:

    • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.42–8.10 ppm in CDCl3) .
    • Mass Spectrometry (HRMS/CG-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 393.10) .
    • X-ray Crystallography : Confirms spatial arrangement and intramolecular interactions (e.g., C–H···O bonds stabilizing crystal packing) .

    Advanced: What in vitro assays are used to evaluate the biological activity of this compound?

    Methodological Answer:

    • Enzyme Inhibition Assays : Measure IC50 values against targets like cholinesterases using Ellman’s method with acetylthiocholine as a substrate .
    • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., prostate cancer) to assess IC50 values .
    • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors (e.g., 5-HT1a) .

    Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

    Methodological Answer:

    • Cross-Validation : Use complementary techniques (e.g., NMR + MS) to confirm assignments. For instance, ambiguous NOE effects in NMR can be clarified via X-ray crystallography .
    • Isotopic Labeling : Introduce deuterated analogs to isolate specific signals in crowded spectra .

    Advanced: What strategies exist for synthesizing derivatives with enhanced pharmacological properties?

    Methodological Answer:

    • Alkylation/Arylation : Attach functional groups (e.g., 3-chlorobenzylamine) via nucleophilic substitution (DMSO, K2CO3) to improve lipophilicity .
    • Microwave-Assisted Synthesis : Accelerate reactions (e.g., β-lactam derivatives in CH2Cl2 at 100°C for 10 minutes) for rapid library generation .

    Advanced: How can mechanistic studies elucidate reaction pathways in the synthesis of this compound?

    Methodological Answer:

    • Kinetic Profiling : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
    • Computational Modeling : Use DFT calculations to predict transition states and intermediates in N-haloimide-mediated reactions .

    Advanced: How does crystal structure analysis inform the compound’s physicochemical properties?

    Methodological Answer:
    X-ray diffraction reveals:

    • Hydrogen Bonding : Stabilizes molecular conformation (e.g., C–H···O interactions at 2.31–2.93 Å) .
    • Torsional Angles : Non-planar arrangements (e.g., 34° between arene and benzothiazole rings) influence solubility and bioavailability .

    Advanced: How can structure-activity relationship (SAR) studies guide analog design?

    Methodological Answer:

    • Pharmacophore Mapping : Identify critical substituents (e.g., N-alkyl chains) for activity using CoMFA or molecular docking .
    • Bioisosteric Replacement : Substitute sulfur in the thiazole ring with selenium to modulate redox properties .

    Advanced: What factors influence the stability of this compound during storage?

    Methodological Answer:

    • Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .
    • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfone group .

    Advanced: How can green chemistry principles be applied to its synthesis?

    Methodological Answer:

    • Solvent-Free Reactions : Utilize ionic liquids or mechanochemical grinding to reduce waste .
    • Catalytic Methods : Employ Pd/C or CuI to minimize reagent use in cross-coupling steps .

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